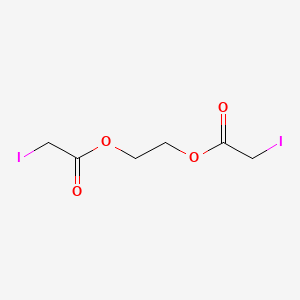

Ethylene bis(iodoacetate)

説明

The exact mass of the compound Ethylene bis(iodoacetate) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethylene bis(iodoacetate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethylene bis(iodoacetate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

CAS番号 |

5451-51-4 |

|---|---|

分子式 |

C6H8I2O4 |

分子量 |

397.93 g/mol |

IUPAC名 |

2-(2-iodoacetyl)oxyethyl 2-iodoacetate |

InChI |

InChI=1S/C6H8I2O4/c7-3-5(9)11-1-2-12-6(10)4-8/h1-4H2 |

InChIキー |

KBCCFFGCRDUANG-UHFFFAOYSA-N |

SMILES |

C(COC(=O)CI)OC(=O)CI |

正規SMILES |

C(COC(=O)CI)OC(=O)CI |

他のCAS番号 |

5451-51-4 |

同義語 |

4-propionyl-4-(3-chlorophenyl)-(3-(4-methylpiperazine)propyl)piperidine trihydrochloride S 10 S-10 |

製品の起源 |

United States |

Technical Monograph: Ethylene bis(iodoacetate) (CAS 5451-51-4)

The following technical guide provides an in-depth analysis of Ethylene bis(iodoacetate), structured for researchers and drug development professionals.

Synonyms: S-10; Ethane-1,2-diyl bis(2-iodoacetate); Ethylene glycol bis(iodoacetate) Classification: Bifunctional Alkylating Agent / Thiol-Specific Cross-linker / Enzyme-Activated Prodrug

Executive Summary

Ethylene bis(iodoacetate) is a homobifunctional alkylating agent characterized by two reactive iodoacetate groups linked by an ethylene glycol ester spacer. Historically designated as S-10 , it was developed in the 1960s as an "enzyme-alterable" antineoplastic agent, designed to exploit elevated esterase activity in specific tumor microenvironments.

In modern biochemical research, it serves as a specialized sulfhydryl-to-sulfhydryl (–SH to –SH) cross-linker . Its unique chemical architecture incorporates a cleavable ester backbone, allowing for the reversible conjugation of protein subunits or the study of cysteine-cysteine distances (~11–13 Å) within macromolecular complexes.

Physicochemical Profile

| Property | Data |

| CAS Number | 5451-51-4 |

| Molecular Formula | C₆H₈I₂O₄ |

| Molecular Weight | 397.93 g/mol |

| Physical State | Crystalline solid or viscous oil (purity dependent) |

| Solubility | Soluble in DMSO, DMF, Acetone, Ethanol; sparingly soluble in water (hydrolysis risk). |

| Reactive Group | α-Iodoacetate (Electrophile) |

| Target Functional Group | Sulfhydryl (Thiol, –SH) of Cysteine |

| Spacer Arm Length | ~12.5 Å (8-atom bridge: C–C–O–C–C–O–C–C) |

| Cleavability | Cleavable by base (hydrolysis) or esterases. |

Mechanism of Action

Alkylation Kinetics (The "Warhead")

The core reactivity of ethylene bis(iodoacetate) lies in the nucleophilic substitution (

-

pH Dependence: The reaction is highly specific for sulfhydryl groups at pH 7.5–8.5 , where the cysteine side chain exists as a thiolate (

). -

Selectivity: At pH > 9.0, the reagent loses specificity and may alkylate amines (Lysine, N-terminus) or Histidine imidazoles.

-

Irreversibility: The resulting thioether bond is stable under physiological conditions, unlike disulfide bonds which are reducible.

The "Enzyme-Alterable" Switch

Unlike non-cleavable cross-linkers (e.g., BMOE), this compound contains two internal ester bonds.

-

Biological Context: Intracellular esterases can hydrolyze the central ethylene glycol bridge. In drug development, this was hypothesized to release active iodoacetate moieties in situ, or to deactivate the cross-linking potential depending on the metabolic rate of the target tissue.

-

Analytical Context: In proteomics, the cross-link can be cleaved chemically using hydroxylamine or high pH treatment to verify cross-linked peptides during Mass Spectrometry (MS) analysis.

Mechanistic Visualization

The following diagram illustrates the bifunctional alkylation of two cysteine residues followed by esterase-mediated cleavage.

Caption: Figure 1: Reaction pathway showing bifunctional alkylation of cysteine thiols and subsequent ester cleavage.

Applications in Research & Development

Structural Proteomics (Distance Constraints)

Ethylene bis(iodoacetate) acts as a "molecular ruler." By cross-linking two cysteines, researchers can infer that the distance between sulfur atoms is within the span of the spacer arm (~12.5 Å).

-

Validation: If a protein dimerizes upon treatment (visible on non-reducing SDS-PAGE) but reverts to monomers upon ester hydrolysis, the interaction is confirmed as specific and covalent.

Historical Pharmacological Model (S-10)

In oncology research, this compound serves as a prototype for Dual-Mechanism Alkylators .

-

Rationale: It was designed to target tumors with distinct esterase profiles.

-

Current Utility: It is used as a reference compound in assays screening for sensitivity to alkylating agents or in studies investigating the role of sulfhydryl inhibitors in glycolysis (targeting GAPDH).

Experimental Protocols

Synthesis: The Finkelstein Route (Recommended)

Rationale: Direct esterification of iodoacetic acid is hazardous and unstable. The Finkelstein reaction (Halogen exchange) is the industry standard for high-purity synthesis.

Reagents:

-

Ethylene bis(chloroacetate) (Precursor)

-

Sodium Iodide (NaI)

-

Acetone (dry)

Protocol:

-

Dissolution: Dissolve 10 mmol of Ethylene bis(chloroacetate) in 50 mL of anhydrous acetone.

-

Activation: Add 22 mmol (10% excess) of Sodium Iodide. NaI is soluble in acetone, but NaCl (byproduct) is not.

-

Reflux: Reflux the mixture at 60°C for 4–6 hours. The solution will turn yellow/brown due to trace iodine; protect from light.

-

Precipitation: A white precipitate of Sodium Chloride (NaCl) will form, driving the equilibrium forward (Le Chatelier’s principle).

-

Work-up: Filter off the NaCl. Evaporate the acetone under reduced pressure.

-

Purification: Dissolve residue in diethyl ether, wash with 5% sodium thiosulfate (to remove free iodine), then water. Dry over MgSO₄ and concentrate.

-

Validation: Check purity via NMR or melting point.

Protein Cross-linking Workflow

Rationale: This protocol ensures specificity for cysteine residues, avoiding off-target amine modification.

Reagents:

-

Reaction Buffer: 50 mM HEPES or Phosphate, pH 7.5–8.0, 1 mM EDTA (to prevent metal-catalyzed oxidation).

-

Stock Solution: 100 mM Ethylene bis(iodoacetate) in DMSO (Freshly prepared).

Step-by-Step:

-

Preparation: Dilute protein to 10–50 µM in Reaction Buffer. Note: Buffer must be free of thiols (no DTT, BME).

-

Reduction (Optional): If cysteines are oxidized, treat with TCEP, then remove TCEP via desalting column.

-

Cross-linking: Add reagent stock to protein solution to a final concentration of 0.5–1.0 mM (10–20 fold molar excess).

-

Incubation: Incubate for 30–60 minutes at Room Temperature in the dark (iodides are light-sensitive).

-

Quenching: Add DTT or BME to a final concentration of 10 mM to scavenge excess reagent.

-

Analysis: Analyze via SDS-PAGE.

Workflow Visualization

Caption: Figure 2: Standard operating procedure for sulfhydryl cross-linking.

Safety & Handling (Critical)

-

Toxicity: Ethylene bis(iodoacetate) is a potent alkylating agent. It is highly toxic if inhaled, swallowed, or absorbed through the skin.

-

LD50: 16.1 mg/kg (Mouse, IP) [1].

-

Hazards: Vesicant (blistering agent). Causes severe eye and skin irritation.

-

Storage: Store at -20°C, desiccated, and protected from light. Iodine liberation occurs upon degradation (indicated by brown discoloration).

References

-

Tsou, K. C., et al. (1963). "Enzyme Alterable Alkylating Agents. VI. Synthesis, Chemical Properties, Toxicities, and Clinical Trial of Haloacetates and Haloacetamides Containing Enzyme-Susceptible Bonds." Journal of the National Cancer Institute, 31(2), 297–313. Link

-

Lundblad, R. L. (2014). Chemical Reagents for Protein Modification. CRC Press. (Chapter: Alkylation of Cysteine). Link

-

Anson, M. L. (1940). "The Reactions of Iodine and Iodoacetamide with Native Egg Albumin." Journal of General Physiology, 23(3), 321–331. Link

-

Grokipedia. (2025).[6] "Ethylene bis(iodoacetate) - Properties and History." Link

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. ascopubs.org [ascopubs.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Quantification of acylfulvene- and illudin S-DNA adducts in cells with variable bioactivation capacities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Lost Prototype: A Technical Retrospective on S-10 (Ethylene Bis(iodoacetate))

Topic: History of S-10 as an enzyme-alterable alkylating agent Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the pharmacopeia of mid-20th-century oncology, S-10 (Ethylene bis(iodoacetate)) stands as a seminal example of "rational drug design" before the era of genomic targeting. Developed during the 1960s under the "Enzyme-Alterable Alkylating Agents" program, S-10 was engineered to exploit quantitative enzymatic differences between neoplastic and normal tissues. Unlike nitrogen mustards that targeted DNA bases, S-10 was a bifunctional agent designed to alkylate sulfhydryl (SH) groups. Its unique mechanism relied on differential hydrolysis by intracellular esterases to achieve selectivity—a concept that predated modern prodrug strategies. This guide reconstructs the technical history, mechanism, and experimental protocols of S-10, offering insights into a distinct lineage of chemotherapeutic development.

The "Enzyme-Alterable" Hypothesis

The Search for Selectivity

By the late 1950s, the non-specific toxicity of nitrogen mustards (e.g., mechlorethamine) was a limiting factor in cancer therapy. The "Enzyme-Alterable" hypothesis, championed by researchers like S.P. Kramer and A.M.[1] Seligman , proposed that alkylating agents could be chemically modified to serve as substrates for enzymes known to vary in concentration between tumors and normal tissues.

The Design Philosophy

The core premise was Differential Detoxification .[2]

-

The Agent: A bifunctional alkylator (high cytotoxicity due to cross-linking potential).

-

The Linker: An ester bond susceptible to hydrolysis.

-

The Target: Tissues with high esterase activity (e.g., liver, normal mucosa) would rapidly hydrolyze the agent into monofunctional, less cytotoxic metabolites. Tissues with low esterase activity (certain tumors) would be exposed to the intact, bifunctional agent for a prolonged duration.

S-10 was the lead candidate in this class, designed to spare the bone marrow—a tissue with high esterase activity—while ablating solid tumors.

Chemical Architecture & Mechanism

Structure and Synthesis

Chemical Name: Ethylene bis(iodoacetate)

Formula:

The molecule features two reactive iodoacetate termini separated by an ethylene glycol bridge. The iodine atoms are good leaving groups, creating electrophilic carbons capable of attacking nucleophiles.

Mechanism of Action: Sulfhydryl Alkylation

Unlike nitrogen mustards which target the N7 position of guanine in DNA, S-10 primarily targets sulfhydryl (-SH) groups (cysteine residues) on proteins and enzymes.

-

Glycolysis Inhibition: Iodoacetate moieties are potent inhibitors of glyceraldehyde-3-phosphate dehydrogenase (GAPDH).

-

Cross-Linking: As a bifunctional agent, S-10 can cross-link two protein molecules or two SH groups within a single protein, leading to irreversible enzyme inactivation and cytoskeletal disruption.

The Selectivity Switch

The "alterable" aspect of S-10 lies in its ester linkages.

Figure 1: The differential toxicity mechanism of S-10 based on intracellular esterase activity.

Preclinical & Clinical Validations

The definitive evaluation of S-10 was published in the Journal of the National Cancer Institute (1963).

Preclinical Efficacy

In rodent models, S-10 demonstrated a unique toxicity profile compared to standard mustards.

-

LD50 (Mice, IP): ~16.1 mg/kg

-

LD50 (Dogs, IV): ~4.94 mg/kg

-

Tumor Models: High activity against Walker 256 carcinosarcoma.

Clinical Trial Outcomes (1963)

A Phase I/II study administered S-10 to patients with advanced malignancies.

| Parameter | Clinical Observation | Significance |

| Cohort | 31 Patients (Gastrointestinal Carcinoma) | Focus on solid tumors refractory to standard care. |

| Dosing | Intravenous (IV) | Administered in fractionated doses. |

| Response | 2/31 Objective Responses | Modest efficacy, but proof of concept for the class. |

| Hematology | No significant bone marrow depression | CRITICAL FINDING: Confirmed the hypothesis that high esterase activity in marrow protected hematopoietic cells. |

| Side Effects | Nausea, vomiting, local phlebitis | Typical of alkylating agents, but manageable. |

Expert Insight: The lack of myelosuppression was S-10's most significant achievement. Most alkylating agents of that era (e.g., Nitrogen Mustard) were dose-limited by leukopenia. S-10 proved that chemical modification could alter tissue distribution of toxicity.

Experimental Protocols

For researchers investigating historical alkylators or SH-targeting agents, the following protocols reconstruct the validation workflows for S-10.

Synthesis of S-10 (Reconstructed)

Note: This synthesis involves hazardous alkylating agents. Perform in a fume hood with appropriate PPE.

-

Reagents: Iodoacetic acid (2.2 eq), Ethylene glycol (1.0 eq), p-Toluenesulfonic acid (catalytic amount), Benzene (solvent).

-

Reflux: Combine reagents in benzene. Heat to reflux using a Dean-Stark trap to remove water (esterification is a condensation reaction).

-

Monitoring: Continue reflux until the theoretical amount of water is collected.

-

Purification: Wash the organic layer with sodium bicarbonate solution (to remove unreacted acid) and water. Dry over anhydrous

. -

Crystallization: Evaporate solvent. Recrystallize the residue from ethanol/hexane to yield white crystalline S-10.

-

Validation: Melting point determination and IR spectroscopy (look for ester carbonyl stretch at ~1730-1750 cm⁻¹).

In Vitro Hydrolysis Assay (Esterase Susceptibility)

To verify the "enzyme-alterable" property, one must measure the rate of hydrolysis in the presence of tissue homogenates.

Step-by-Step Protocol:

-

Preparation: Prepare a 1 mM stock solution of S-10 in DMSO.

-

Homogenate: Prepare 10% (w/v) homogenates of Liver (high esterase control) and Tumor tissue (experimental) in phosphate buffer (pH 7.4).

-

Incubation: Mix 100 µL of S-10 stock with 900 µL of tissue homogenate. Incubate at 37°C.

-

Sampling: At T=0, 5, 10, 30, and 60 minutes, withdraw 100 µL aliquots.

-

Quenching: Add 100 µL of cold acetonitrile to precipitate proteins and stop the reaction. Centrifuge at 10,000g for 5 min.

-

Analysis: Analyze supernatant via HPLC (C18 column).

-

Mobile Phase: Water/Acetonitrile gradient.

-

Detection: UV at 254 nm.

-

Target: Monitor the disappearance of the S-10 peak and the appearance of the iodoacetate peak.

-

-

Calculation: Plot % Remaining S-10 vs. Time. Calculate half-life (

) for each tissue type.

Why S-10 Faded from History

Despite the theoretical elegance and the successful sparing of bone marrow, S-10 did not become a mainstay in chemotherapy.

-

Variable Efficacy: The "low esterase" phenotype in human tumors was not consistent. Some tumors retained high esterase activity, rendering S-10 ineffective.

-

Chemical Instability: Haloacetate esters are susceptible to spontaneous hydrolysis in aqueous environments, complicating storage and formulation.

-

Rise of DNA Alkylators: The emergence of cyclophosphamide (which used a P450-activation mechanism) provided a more potent and reliable way to achieve selectivity, overshadowing the esterase-based approach.

However, the legacy of S-10 persists in the design of modern Antibody-Drug Conjugates (ADCs) , which often use enzyme-cleavable linkers (e.g., valine-citrulline) to release cytotoxic payloads specifically within tumor cells—a direct intellectual descendant of the S-10 concept.

References

-

Enzyme Alterable Alkylating Agents. VI. Synthesis, Chemical Properties, Toxicities, and Clinical Trial of Haloacetates and Haloacetamides Containing Enzyme-Susceptible Bonds. Source: Journal of the National Cancer Institute (JNCI), Vol 31, Issue 2, 1963.[1][3][4] URL:[Link]

-

Ethylene bis(iodoacetate) (S-10) - Compound Summary. Source: PubChem / National Center for Biotechnology Information. URL:[Link]

-

Enzyme Alterable Alkylating Agents. V. Design of Sulfur Mustards With Varying Degrees of Hydrolytic Stability. Source: Journal of the National Cancer Institute (JNCI), Vol 31, Issue 2, 1963.[1][3][4] URL:[Link]

-

Fluorescent Alkylating Agents: 1-(beta-chloroethyl)bisbenzimidazoles. (Context on K.C. Tsou's related work in alkylator design) Source: Journal of Medicinal Chemistry, 1969.[5] URL:[Link]

Sources

Technical Whitepaper: Ethylene Glycol Bis(2-iodoacetate)

A Precision Homobifunctional Sulfhydryl Crosslinker for Structural Proteomics

Executive Summary

Ethylene glycol bis(2-iodoacetate) (EGBIA) is a specialized homobifunctional crosslinking reagent designed for the targeted conjugation of sulfhydryl (thiol) groups. Unlike amine-reactive crosslinkers (e.g., NHS esters) that often yield heterogeneous products due to the abundance of lysine residues, EGBIA exploits the relative rarity and high nucleophilicity of cysteine residues to create defined, site-specific linkages.

This guide provides a comprehensive technical analysis of EGBIA, focusing on its physicochemical properties, reaction mechanisms, synthesis pathways, and application in determining protein-protein interaction distances.

Physicochemical Profile

The precise characterization of EGBIA is critical for calculating spacer arm length and mass spectrometry shifts. Note that EGBIA is frequently confused with EGTA or EGS due to nomenclature similarities; however, its reactivity is distinct.

| Property | Specification |

| Chemical Name | Ethylene glycol bis(2-iodoacetate) |

| Synonyms | Ethane-1,2-diyl bis(iodoacetate); S-10 |

| CAS Number | 5451-51-4 |

| Molecular Formula | |

| Molecular Weight | 397.93 g/mol |

| Spacer Arm Length | ~11.0 Å (8-atom bridge) |

| Reactive Group | Iodoacetyl (Sulfhydryl-reactive) |

| Solubility | Low in water; soluble in DMSO, DMF |

| Mass Shift (Bridge) | +144.12 Da (Mass added to protein complex) |

Structural Visualization

The molecule consists of an ethylene glycol core esterified with two iodoacetic acid units.[1] The terminal iodine atoms act as good leaving groups during nucleophilic substitution.[2]

Figure 1: Structural connectivity of Ethylene glycol bis(2-iodoacetate). The central ethylene glycol core provides rotational flexibility.

Mechanism of Action

EGBIA functions via a bimolecular nucleophilic substitution (

-

Nucleophilic Attack: The thiolate anion (

) of a cysteine residue attacks the methylene carbon adjacent to the iodine atom. -

Transition State: The iodine atom, being a weak base and excellent leaving group, facilitates the substitution.

-

Product Formation: A stable thioether bond is formed, releasing iodide (

).[2]

Specificity & pH Dependence:

-

pH 7.5 – 8.5: Optimal for cysteine specificity. At this range, cysteines are deprotonated to thiolates (pKa ~8.3), while amines are largely protonated or less nucleophilic than sulfur.

-

pH > 9.0: Specificity is lost; the reagent may react with histidine (imidazole) or lysine (epsilon-amine) residues.

-

Light Sensitivity: Iodoacetyl groups are light-sensitive; reactions must be performed in the dark to prevent free radical formation and iodine liberation.

Figure 2: SN2 Reaction Mechanism. The thiolate anion displaces iodine to form a stable thioether bond.[2]

Synthesis Protocol

While commercially available, in-house synthesis is often required for deuterated derivatives or when high purity is essential. The most robust route involves a Finkelstein reaction, converting the chloro-analog to the iodo-analog.

Phase 1: Synthesis of Ethylene Glycol Bis(chloroacetate)

Reagents: Ethylene glycol, Chloroacetyl chloride, Benzene (or Dichloromethane).

-

Mix ethylene glycol (1 eq) with chloroacetyl chloride (2.2 eq).

-

Reflux until HCl evolution ceases.

-

Distill the product (bp ~140°C at 10 mmHg) to obtain the bis(chloroacetate) intermediate.

Phase 2: Finkelstein Halogen Exchange (The "S-10" Route)

Reagents: Sodium Iodide (NaI), Acetone.

-

Dissolve Ethylene glycol bis(chloroacetate) in anhydrous acetone.

-

Add 2.5 equivalents of Sodium Iodide (NaI). NaI is soluble in acetone, but NaCl is not.

-

Reflux for 4-6 hours. The reaction is driven by the precipitation of NaCl.

-

Filter off the NaCl solid.

-

Evaporate acetone.

-

Recrystallize the residue from ethanol/water to obtain pure Ethylene glycol bis(2-iodoacetate).

Experimental Workflow: Protein Crosslinking

This protocol is designed for mapping protein interactions in a purified complex.

Reagents Preparation

-

Stock Solution: Dissolve EGBIA in DMSO to 50 mM. Note: Prepare fresh. Iodoacetates degrade in solution.

-

Reaction Buffer: 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 8.0. Avoid thiols (DTT, BME) in this buffer.

Step-by-Step Protocol

-

Protein Reduction (Optional but Recommended):

-

If cysteines are oxidized, treat protein with TCEP (tris(2-carboxyethyl)phosphine) which does not contain thiols and does not interfere with iodoacetate.

-

Ratio: 1:1 molar ratio of TCEP to Cysteine.

-

-

Equilibration:

-

Exchange protein into Reaction Buffer using a desalting column (e.g., Zeba Spin) to remove any interfering amines or storage thiols.

-

-

Crosslinking Reaction:

-

Add EGBIA stock to the protein solution.

-

Target Concentration: 10-50 fold molar excess over protein.

-

Incubation: 30-60 minutes at Room Temperature (25°C) in the dark .

-

-

Quenching:

-

Add DTT (Dithiothreitol) to a final concentration of 10-20 mM.

-

Incubate for 15 minutes. The excess DTT scavenges unreacted EGBIA.

-

-

Analysis:

-

Proceed to SDS-PAGE or LC-MS/MS.

-

Figure 3: Operational workflow for protein crosslinking using EGBIA.

Data Analysis: Mass Spectrometry

When analyzing cross-linked peptides via Mass Spectrometry (MS), the mass shift is the definitive signature of a successful reaction.

-

Reagent MW: 397.93 Da

-

Leaving Groups: 2

Iodine ( -

Mass Added (The Bridge):

Da.

However, the reaction involves the loss of two protons (

-

Net Mass Shift on Protein Complex: +144.13 Da (if considering the protein mass as the unreacted form).

Calculation for Spacer Arm Length:

The spacer arm consists of 8 atoms:

-

Bond lengths: C-C (~1.54 Å), C-O (~1.43 Å).

-

Extended conformation length is approximately 11.0 Å .

-

This distance defines the maximum proximity between the two cysteine sulfurs in the native structure.

References

-

Chemical Identity & Properties

- Source: PubChem Compound Summary for CID 21594.

-

URL:[Link]

-

Reaction Mechanism (Sulfhydryl Specificity)

-

Crosslinking Methodology

-

Synthesis (Finkelstein Reaction Context)

Sources

- 1. Ethylene bis(iodoacetate) - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Differential reactivity of the functional sulfhydryl groups of cysteine-32 and cysteine-35 present in the reduced form of thioredoxin from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. Cas Landing [thermofisher.com]

The Architect's Toolkit: A Technical Guide to Sulfhydryl-Reactive Bifunctional Ester Reagents

In the intricate world of bioconjugation, precision and control are paramount. The ability to covalently link biomolecules with specificity and stability underpins advancements in a vast array of fields, from therapeutic antibody-drug conjugates (ADCs) to sophisticated diagnostic assays and proteomics research. Among the most robust and widely adopted strategies is the use of sulfhydryl-reactive bifunctional ester reagents. These molecular architects provide a reliable means to bridge amine-containing and sulfhydryl-containing molecules, offering a powerful toolkit for researchers, scientists, and drug development professionals.

This in-depth technical guide moves beyond a simple recitation of protocols. It delves into the core principles, mechanistic nuances, and practical considerations that govern the successful application of these reagents. Herein, we will explore the causality behind experimental choices, empowering you to not only execute but also to innovate within your own research endeavors.

The Foundation: Understanding the Amine-to-Sulfhydryl Bridge

At its core, the utility of sulfhydryl-reactive bifunctional ester reagents lies in their heterobifunctional nature. They possess two distinct reactive moieties, allowing for a controlled, sequential conjugation process that minimizes the formation of undesirable homodimers.[1][2] One end of the reagent is an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines, such as the side chain of lysine residues or the N-terminus of a protein, to form a stable amide bond.[3] The other end features a sulfhydryl-reactive group, most commonly a maleimide or a pyridyldithiol, which specifically targets the thiol group of cysteine residues.[4]

This two-step approach is fundamental to their effectiveness. Typically, the more labile NHS ester is reacted first with the amine-containing molecule.[5] After removal of the excess crosslinker, the now-activated molecule, bearing a pending sulfhydryl-reactive group, is introduced to the thiol-containing molecule.[6] This strategic sequence ensures a defined orientation and stoichiometry of the final conjugate.

The Pillars of Reactivity: A Tale of Two Chemistries

The choice between the two primary classes of sulfhydryl-reactive groups—maleimides and pyridyldithiols—is dictated by the specific requirements of the application, particularly the desired stability of the final linkage.

The Maleimide Group: Forging a Stable Thioether Bond

The reaction between a maleimide and a thiol is a cornerstone of bioconjugation, prized for its high selectivity and rapid kinetics under mild, physiological conditions.[7] The underlying mechanism is a Michael addition, where the nucleophilic thiolate anion attacks one of the carbon atoms of the electron-deficient double bond within the maleimide ring, forming a stable thioether bond. This reaction is most efficient in the pH range of 6.5 to 7.5.[8] Below this range, the thiol is protonated and less nucleophilic, while above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis and reaction with amines.

Caption: Mechanism of Pyridyldithiol-Thiol Conjugation and Cleavage.

A Comparative Overview of Common Reagents

The selection of a specific sulfhydryl-reactive bifunctional ester reagent depends on several factors, including the desired stability of the linkage, the length and composition of the spacer arm, and the solubility of the reagent.

| Reagent | Sulfhydryl-Reactive Group | Linkage Type | Spacer Arm Length (Å) | Key Features |

| SMCC | Maleimide | Non-cleavable Thioether | 8.3 | Cyclohexane bridge enhances maleimide stability. [9]Water-insoluble. [10] |

| Sulfo-SMCC | Maleimide | Non-cleavable Thioether | 8.3 | Water-soluble version of SMCC. [11] |

| SPDP | Pyridyldithiol | Cleavable Disulfide | 6.8 | Allows for reversible conjugation. [12]Release of pyridine-2-thione for monitoring. [13] |

| Sulfo-LC-SPDP | Pyridyldithiol | Cleavable Disulfide | 15.7 | Water-soluble with a longer spacer arm for reduced steric hindrance. |

Field-Proven Methodologies: Experimental Protocols

The following protocols provide a robust starting point for the successful application of sulfhydryl-reactive bifunctional ester reagents. It is imperative to note that optimal conditions, particularly molar ratios of reagents, may require empirical determination for each specific application. [14][15]

Protocol 1: Two-Step Protein-Protein Conjugation using SMCC

This protocol details the conjugation of an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing protein (Protein-SH).

Materials:

-

Amine-containing protein (Protein-NH₂)

-

Sulfhydryl-containing protein (Protein-SH)

-

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5 [10]* Reducing Agent (if necessary): TCEP (Tris(2-carboxyethyl)phosphine)

-

Quenching Reagent: L-cysteine or β-mercaptoethanol

-

Desalting columns

Procedure:

Step 1: Preparation of Protein-SH (if necessary)

-

If the sulfhydryl groups on Protein-SH are present as disulfide bonds, they must be reduced. Dissolve Protein-SH in Conjugation Buffer.

-

Add a 10-100 fold molar excess of TCEP to the protein solution. [16]Incubate at room temperature for 30-60 minutes. [8]3. Remove the excess TCEP using a desalting column equilibrated with degassed Conjugation Buffer. The reduced protein is now ready for conjugation.

Step 2: Activation of Protein-NH₂ with SMCC

-

Allow the vial of SMCC to equilibrate to room temperature before opening to prevent moisture condensation. [10]2. Immediately before use, prepare a concentrated stock solution of SMCC (e.g., 50 mM) in anhydrous DMSO or DMF. [10]3. Dissolve Protein-NH₂ in Conjugation Buffer at a concentration of 1-10 mg/mL.

-

Add the SMCC stock solution to the Protein-NH₂ solution to achieve a 10- to 20-fold molar excess of SMCC over the protein. [10]The final concentration of the organic solvent should ideally not exceed 10%. [16]5. Incubate the reaction mixture for 30-60 minutes at room temperature or 2-4 hours at 4°C with gentle mixing. [6]6. Remove the excess, unreacted SMCC using a desalting column equilibrated with Conjugation Buffer. The resulting maleimide-activated Protein-NH₂ is now ready for the next step.

Step 3: Conjugation of Maleimide-Activated Protein-NH₂ with Protein-SH

-

Immediately combine the purified maleimide-activated Protein-NH₂ with the sulfhydryl-containing Protein-SH in Conjugation Buffer. A slight molar excess of Protein-SH may be used to drive the reaction.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. [3] Step 4: Quenching and Purification

-

(Optional) To quench any unreacted maleimide groups, add a quenching reagent such as L-cysteine to a final concentration of approximately 1-10 mM and incubate for 15-30 minutes at room temperature. [16][17]2. Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted proteins and quenching reagent. [3]

Caption: Two-Step Conjugation Workflow using SMCC.

Protocol 2: Reversible Conjugation and Cleavage using SPDP

This protocol describes the conjugation of two proteins and the subsequent cleavage of the disulfide linkage.

Materials:

-

Amine-containing protein (Protein #1)

-

Sulfhydryl-containing protein (Protein #2)

-

SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate)

-

Anhydrous DMSO or DMF

-

Conjugation Buffer: 100 mM Sodium Phosphate, 1 mM EDTA, pH 7.2-8.0 [12]* Cleavage Buffer: 20 mM Sodium Acetate, 150 mM NaCl, pH 4.5 [18]* Reducing Agent: DTT (Dithiothreitol)

-

Desalting columns

-

UV-Vis Spectrophotometer

Procedure:

Step 1: Activation of Protein #1 with SPDP

-

Dissolve SPDP in DMSO or DMF to a concentration of approximately 25 mM. [12]2. Dissolve Protein #1 in Conjugation Buffer at a concentration of 1-5 mg/mL. [12]3. Add the SPDP stock solution to the Protein #1 solution (e.g., 20 µL of 25 mM SPDP per 1 mL of protein solution). [12]4. Incubate for 30-60 minutes at room temperature. [12]5. Remove excess SPDP using a desalting column equilibrated with Conjugation Buffer.

Step 2: Conjugation with Protein #2

-

Dissolve the sulfhydryl-containing Protein #2 in Conjugation Buffer.

-

Add Protein #2 to the desalted, SPDP-activated Protein #1. A molar ratio of 0.2 to 1.0 of Protein #2 to Protein #1 can be a starting point. [12]3. Incubate the reaction for 8-16 hours at room temperature. [12] Step 3: (Optional) Monitoring Conjugation

-

The release of pyridine-2-thione can be monitored by measuring the absorbance of the reaction mixture at 343 nm. [18]This allows for the quantification of the degree of conjugation.

Step 4: Cleavage of the Disulfide Bond

-

To cleave the conjugate, exchange the buffer to the Cleavage Buffer.

-

Add DTT to a final concentration of 20-50 mM. [18]3. Incubate for 30-60 minutes at room temperature. [18]The cleaved products can then be separated by chromatographic methods.

Conclusion: Building with Confidence

Sulfhydryl-reactive bifunctional ester reagents represent a mature and highly reliable technology for the precise construction of bioconjugates. A thorough understanding of the underlying chemical principles of maleimide and pyridyldithiol reactivity, coupled with careful control over reaction conditions such as pH and reagent stoichiometry, is the bedrock of success. By moving beyond rote protocol execution to a more nuanced, mechanistically informed approach, researchers can unlock the full potential of these versatile molecular tools, paving the way for novel therapeutics, more sensitive diagnostics, and a deeper understanding of complex biological systems.

References

-

Fontaine, S. D., Reid, R., Robinson, L., Ashley, G. W., & Santi, D. V. (2015). Long-term stabilization of maleimide–thiol conjugates. Bioconjugate Chemistry, 26(1), 145-152. [Link]

-

Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments. Bioconjugate Chemistry, 22(10), 1946-1953. [Link]

-

Hermanson, G. T. (2013). Bioconjugate Techniques. Academic press. [Link]

-

Shen, B. Q., Xu, K., Liu, L., Raab, H., Bhakta, S., Kenrick, M., ... & Sliwkowski, M. X. (2012). Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates. Nature Biotechnology, 30(2), 184-189. [Link]

-

G-Biosciences. (2019, April 30). 8 Factors to Consider when Selecting a Protein Cross-linker. [Link]

-

Agarwal, P., & Bertozzi, C. R. (2015). Site-specific antibody-drug conjugates: the nexus of bioorthogonal chemistry, protein engineering, and drug development. Bioconjugate chemistry, 26(2), 176-192. [Link]

-

Bio-Synthesis Inc. (2025, March 25). SMCC and Sulfo-SMCC for Cross-Linking and Conjugation. [Link]

-

Su, D., et al. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Pharmaceuticals, 9(1), 8. [Link]

-

Sangon Biotech. (n.d.). SMCC and Sulfo-SMCC. [Link]

-

Pierce Biotechnology. (n.d.). Cross-Linking Reagents. [Link]

- U.S. Patent No. US20170326251A1. (2017).

-

Creative Biolabs. (n.d.). Bioconjugation Reagents. [Link]

-

Yao, H., Jiang, F., Lu, A., & Zhang, G. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). International journal of molecular sciences, 17(2), 205. [Link]

-

Christie, R. J., Fleming, R., Bezabeh, B., Woods, R., Mao, S., Harper, J., ... & Carlson, J. C. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of controlled release, 220, 660-670. [Link]

-

St. Amant, A. H., & Van Deventer, J. A. (2019). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Antibodies, 8(3), 43. [Link]

-

Yao, H., Jiang, F., Lu, A., & Zhang, G. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). International journal of molecular sciences, 17(2), 205. [Link]

-

Creative Biolabs. (2024, March 18). Several Ways to Sort Out Sulfhydryl-Conjugated ADCs. [Link]

-

Kalia, J., & Raines, R. T. (2008). Hydrolytically stable thioethers for protein bioconjugation. Angewandte Chemie International Edition, 47(38), 7523-7526. [Link]

-

Bio-Techne. (n.d.). Conjugation Protocol for Thiol Reactive CoraFluor™ Reagents. [Link]

-

Amazon Web Services. (n.d.). Sulfo DBCO-PEG4-Maleimide. [Link]

-

McConnell, E. W., Smythers, A. L., & Hicks, L. M. (2020). Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity. Journal of the American Society for Mass Spectrometry, 31(8), 1689–1697. [Link]

-

Friede, M., Van Regenmortel, M. H., & Schuber, F. (1993). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1152(1), 129-138. [Link]

-

Du, Y., et al. (2016). Competing and simultaneous click reactions at the interface and in solution. Polymer Chemistry, 7(28), 4645-4649. [Link]

Sources

- 1. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. korambiotech.com [korambiotech.com]

- 3. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]

- 7. broadpharm.com [broadpharm.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Protocol for Purification, Optional Reduction, and SEC-MS Analysis of a Monoclonal Antibody [sigmaaldrich.com]

- 10. proteochem.com [proteochem.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. 架橋の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. info.gbiosciences.com [info.gbiosciences.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Cysteine-Specific Protein Cross-linking using Ethylene Bis(iodoacetate) (EBI)

Introduction & Core Principle

Ethylene bis(iodoacetate) (EBI) is a homobifunctional, sulfhydryl-specific cross-linking agent used primarily to map the spatial proximity of cysteine residues within or between protein subunits. Unlike amine-reactive cross-linkers (e.g., Glutaraldehyde, BS3) that result in heterogeneous aggregates due to the abundance of lysine residues, EBI targets the rarer cysteine residues. This specificity makes it a high-precision "molecular ruler" for determining distance constraints (~9–11 Å) in structural biology.

Chemical Profile[1][2][3][4][5][6][7]

-

IUPAC Name: Ethane-1,2-diyl bis(2-iodoacetate)

-

Reactive Group: Iodoacetyl (

)[1] -

Target: Sulfhydryl groups (

) of Cysteine -

Spacer Arm Length: ~10.0 Å (9–11 Å dynamic range)

-

Linkage Type: Thioether (Stable, non-reducible)

-

Solubility: Water-insoluble; requires organic solvent (DMSO or DMF)

Mechanism of Action

The reaction proceeds via a nucleophilic substitution (

Key Mechanistic Insight: The reaction rate is pH-dependent. The sulfhydryl group must be deprotonated to the thiolate form to be nucleophilic. While iodoacetyl groups can react with imidazoles (His) or amines (Lys) at high pH (>9.0), maintaining a pH of 7.5–8.5 ensures high specificity for cysteine.

Critical Considerations (The Three Pillars)

I. Expertise: The "Why" Behind the Steps

-

Buffer Selection: You must avoid buffers containing primary amines (Tris) if working at pH > 8.5, though at pH 8.0 Tris is acceptable for EBI. However, never use buffers containing thiols (DTT,

-mercaptoethanol, Glutathione) during the reaction phase, as they will quench the reagent immediately. -

Solubility Management: EBI is hydrophobic. It must be dissolved in dry DMF or DMSO immediately before use. Aqueous instability (hydrolysis of the iodine) is a concern; do not store aqueous stock solutions.

-

Darkness: Iodoacetyl groups are light-sensitive (photolabile).[2] Reactions must be performed in the dark or reduced light to prevent non-specific free radical generation or reagent degradation.

II. Trustworthiness: Self-Validating the Protocol

A successful cross-linking experiment requires internal controls:

-

Negative Control: Protein + Solvent (DMSO) only (Checks for solvent-induced precipitation).

-

Quenched Control: Protein + DTT (added before EBI) (Confirms that the shift is due to thiol reactivity).

-

Ellman’s Assay: Post-reaction measurement of free thiols to quantify the extent of modification.

III. Safety (Authoritative Grounding)

EBI is an alkylating agent and a lachrymator. It can alkylate DNA.

-

PPE: Double nitrile gloves, lab coat, and fume hood are mandatory.

-

Disposal: Quench all waste with excess thiols (e.g., 100 mM cysteine or BME) before disposal.

Experimental Workflow Visualization

The following diagram illustrates the decision matrix and workflow for EBI cross-linking.

Caption: Step-by-step decision workflow for Ethylene bis(iodoacetate) cross-linking, highlighting critical checkpoints for buffer compatibility and solubility.

Detailed Protocol

Materials Required[1][2][3][4][6][7][9][10][11][12]

-

Target Protein: 0.5 – 2.0 mg/mL in Reaction Buffer.

-

Reaction Buffer: 50 mM HEPES or Phosphate, 150 mM NaCl, 1 mM EDTA, pH 8.0. (EDTA prevents metal-catalyzed oxidation of cysteines).

-

Cross-linker: Ethylene bis(iodoacetate) (Solid).

-

Solvent: Anhydrous DMSO or DMF.

-

Quencher: 1 M Dithiothreitol (DTT) or

-Mercaptoethanol (BME).

Step-by-Step Methodology

Phase 1: Preparation

-

Buffer Exchange: Ensure the protein is in the Reaction Buffer. Remove any reducing agents from purification steps using desalting columns (e.g., Zeba Spin Columns) or dialysis.

-

Stock Solution (Fresh): Weigh ~2 mg of EBI. Dissolve in DMSO to a final concentration of 10–50 mM.

-

Calculation: MW of EBI

397.9 g/mol . -

Note: Prepare this immediately before use.[2] Do not store.

-

Phase 2: Reaction[3]

-

Titration Setup: Set up 4 reaction tubes:

-

Tube 1 (Control): Protein + DMSO equivalent.

-

Tube 2 (Low): 5-fold molar excess of EBI over protein.

-

Tube 3 (Med): 10-fold molar excess of EBI over protein.

-

Tube 4 (High): 20-fold molar excess of EBI over protein.

-

-

Incubation: Add the calculated volume of EBI stock to the protein. Mix gently by pipetting.

-

Time/Temp: Incubate for 30 to 60 minutes at Room Temperature (25°C) in the DARK .

-

Why Dark? Prevents iodine radical formation which causes off-target modifications.

-

Phase 3: Quenching & Processing

-

Termination: Add DTT to a final concentration of 10–20 mM. Incubate for 15 minutes.

-

Analysis:

-

SDS-PAGE: Run non-reducing gels to observe cross-linked dimers/multimers. (Reducing agents in the loading buffer are fine after the reaction is quenched, but remember the thioether bond formed by EBI is not cleavable by DTT, so the cross-link will remain intact).

-

Note: If the spacer needs to be cleaved for Mass Spec, the ester bonds in the EBI spacer can be hydrolyzed by treating with hydroxylamine or high pH (pH > 10) for extended periods, though this is harsh.

-

Chemical Mechanism Visualization

Understanding the atomic-level interaction is vital for troubleshooting.

Caption: Nucleophilic substitution mechanism (

Data Analysis & Troubleshooting

Expected Results

| Observation | Interpretation | Action |

| Band Shift (SDS-PAGE) | Successful cross-linking. Monomer MW doubles (if dimerized). | Proceed to Mass Spec or functional assay. |

| Smearing | Non-specific modification or aggregation. | Reduce EBI concentration; Check pH (ensure < 8.5). |

| No Change | Reaction failed. | Check for interfering thiols (DTT) in buffer; Ensure pH > 7.0. |

| Precipitation | Protein denaturation. | Reduce DMSO concentration (< 10% final); Reduce EBI excess. |

Spacer Arm Specifications

| Property | Value | Significance |

| Chemical Span | ~10.0 Å | Bridges cysteines separated by 9–11 Å. |

| Composition | Ethylene glycol ester | Moderately hydrophilic spacer reduces aggregation compared to alkyl chains. |

| Cleavability | Base labile (Esters) | Stable in SDS-PAGE; Cleavable by Hydroxylamine (optional). |

References

-

Luduena, R. F., et al. (1977). "Interaction of tubulin with drugs and alkylating agents." Biochemistry. (Demonstrates the specificity of ethylene bis(iodoacetate) for sulfhydryl groups in structural mapping).

-

Thermo Fisher Scientific. "Chemistry of Crosslinking." Protein Biology Application Notes. (Authoritative guide on iodoacetyl reaction chemistry and pH specificity).

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive text on cross-linking reagents, spacers, and protocols).

-

Wong, S. S. (1991). Chemistry of Protein Conjugation and Cross-Linking. CRC Press. (Detailed analysis of homobifunctional reagents including EBI).

Sources

In vitro cytotoxicity testing of S-10 alkylating agent

Comprehensive In Vitro Cytotoxicity Profiling of the Novel Alkylating Agent S-10

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide for the comprehensive in vitro cytotoxicity testing of S-10, a novel alkylating agent. Alkylating agents represent a cornerstone of cancer chemotherapy, exerting their cytotoxic effects primarily through the covalent modification of DNA, which triggers cellular damage, cell cycle arrest, and ultimately, programmed cell death.[1][2] A robust preclinical evaluation of new chemical entities like S-10 is critical for determining their therapeutic potential. This guide moves beyond a single-endpoint assay, advocating for a multi-faceted approach to not only quantify cytotoxicity but also to elucidate the underlying mechanism of action. We present a logical workflow, from initial viability screening to in-depth mechanistic studies, including protocols for assessing metabolic activity (MTT assay), membrane integrity (LDH assay), and apoptosis induction (Annexin V/PI staining, Caspase-3/7 activity). Furthermore, we introduce an advanced protocol for confirming target engagement using the Cellular Thermal Shift Assay (CETSA). Each protocol is designed as a self-validating system with an emphasis on appropriate controls to ensure data integrity and reproducibility.

Scientific Background: The Alkylating Agent S-10

The Mechanism of Action of Alkylating Agents

Alkylating agents are a class of highly reactive compounds that covalently attach alkyl groups to nucleophilic sites on biological macromolecules.[3] Their primary cytotoxic target is DNA.[2][4] Alkylation can occur at several positions on DNA bases, with the N7 position of guanine being a common target.[5]

-

Monofunctional Agents: These agents attach a single alkyl group to DNA. This can lead to base mispairing during replication, DNA strand breaks through depurination, and the activation of DNA Damage Response (DDR) pathways.[5][6]

-

Bifunctional Agents: These agents possess two reactive groups, enabling them to form cross-links within the same DNA strand (intrastrand) or between opposite strands (interstrand).[5][7] Interstrand cross-links are particularly cytotoxic as they physically prevent the separation of DNA strands, thereby blocking both replication and transcription.[7]

The extensive DNA damage induced by agents like S-10 triggers cellular surveillance mechanisms. If the damage is too severe to be repaired by pathways such as Base Excision Repair (BER) or Mismatch Repair (MMR), the cell is directed towards apoptosis (programmed cell death).[6][8][9]

Caption: General mechanism of S-10 induced cytotoxicity.

The Imperative for In Vitro Profiling

A thorough in vitro characterization is the foundation of preclinical drug development.[10][11] For S-10, this process aims to:

-

Determine Potency: Quantify the concentration at which S-10 inhibits cell growth by 50% (IC50), a key metric for comparing its efficacy across different cell lines.

-

Elucidate Mechanism of Death: Distinguish between different modes of cell death, such as apoptosis and necrosis. This is crucial as the desired outcome for a chemotherapeutic agent is typically controlled apoptosis, which does not elicit an inflammatory response.[12]

-

Assess Selectivity: Compare the cytotoxicity of S-10 in cancer cell lines versus non-cancerous cell lines to establish a preliminary therapeutic window.

Experimental Design & Strategy

Cell Line Selection and Culture

The choice of cell lines is a critical experimental parameter. We recommend a panel-based approach:

-

Relevant Cancer Cell Lines: Select cell lines derived from cancers where alkylating agents are commonly used (e.g., A549 lung carcinoma, MCF-7 breast cancer, U-87 MG glioblastoma).[13][14]

-

Non-Cancerous Control Line: Include a non-transformed cell line (e.g., HEK293 embryonic kidney cells, or a primary fibroblast line) to assess general cytotoxicity.[15]

Standard Culture Conditions: Cells should be maintained in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2. Cells should be in the exponential growth phase for all experiments.[16]

A Multi-Assay Approach for a Complete Picture

Relying on a single cytotoxicity assay can be misleading. For instance, an agent might decrease metabolic activity (measured by MTT) without immediately compromising membrane integrity (measured by LDH). A multi-assay strategy provides a more comprehensive profile of the drug's effect.

Caption: Recommended multi-assay experimental workflow.

Controls: The Key to Trustworthy Data

The validity of any cytotoxicity study hinges on the inclusion of proper controls in every experiment:

-

Untreated Control: Cells cultured in medium only. Represents 100% viability or baseline cell death.

-

Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve S-10. This ensures the solvent itself is not causing toxicity.[17]

-

Positive Control: Cells treated with a well-characterized cytotoxic agent (e.g., Doxorubicin, Cisplatin). This confirms that the cell system and assay are responsive to cytotoxic stimuli.[18]

-

Maximum Release Control (for LDH Assay): Cells treated with a lysis buffer to induce 100% LDH release.[18]

Core Cytotoxicity Protocols

Protocol: Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[16][19][20]

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate for 24 hours to allow for attachment.[13][17]

-

Compound Treatment: Prepare serial dilutions of S-10 in culture medium. Remove the old medium from the plate and add 100 µL of the S-10 dilutions (and controls) to the respective wells in triplicate.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.[16]

-

MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[13][16]

-

Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]

-

Absorbance Reading: Shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.[20] Measure the absorbance at 570 nm using a microplate reader.

Protocol: Membrane Integrity Assessment using LDH Release Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage, a hallmark of necrosis or late-stage apoptosis.[21][22]

Methodology:

-

Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol (Section 3.1), seeding cells in a 96-well plate and treating with S-10. Be sure to include wells for the "Maximum LDH Release" control.

-

Induce Maximum Release: 30-45 minutes before the end of the incubation period, add 10 µL of the kit's Lysis Solution to the "Maximum Release" control wells.[18]

-

Sample Collection: After incubation, centrifuge the plate at 600 x g for 10 minutes (optional, but recommended to pellet any detached cells).[18]

-

LDH Reaction: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.

-

Assay Execution: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a dye). Add 50 µL of this mixture to each well containing the supernatant.

-

Incubation & Reading: Incubate the plate for 30 minutes at room temperature, protected from light. Add the Stop Solution if required by the kit. Measure the absorbance at 490 nm.[22]

Mechanistic Elucidation Protocols

Protocol: Apoptosis Detection using Annexin V/PI Staining

This flow cytometry-based assay is a gold standard for detecting apoptosis. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[23] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells.[23] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[23][24]

Methodology:

-

Cell Seeding & Treatment: Seed cells in a 6-well plate and treat with selected concentrations of S-10 (e.g., IC50 and 2x IC50) for 24 hours.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle non-enzymatic method like EDTA-based dissociation to preserve membrane integrity.[12] Centrifuge the collected cells and wash once with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.[12]

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Be sure to include unstained, Annexin V-only, and PI-only controls for proper compensation and gating.

Caption: Interpretation of Annexin V/PI flow cytometry data.

Protocol: Measuring Apoptotic Pathway Activation via Caspase-Glo® 3/7 Assay

Caspase-3 and Caspase-7 are key "executioner" caspases that are activated during apoptosis.[25] This luminescent assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal proportional to caspase activity.[26]

Methodology:

-

Cell Seeding & Treatment: Seed cells in a white-walled, clear-bottom 96-well plate and treat with S-10 as described previously.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.

-

Assay Execution ("Add-Mix-Measure"): Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.[26]

-

Incubation: Mix the contents by placing the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours to allow for cell lysis and signal stabilization.

-

Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

Advanced Protocol: Target Engagement

Introduction to Cellular Thermal Shift Assay (CETSA)

While cytotoxicity assays show what a compound does to a cell, they don't prove how. CETSA is a powerful biophysical method that confirms direct binding of a compound (ligand) to its protein target within intact cells.[27][28] The principle is that ligand binding generally stabilizes the target protein, increasing its resistance to heat-induced denaturation.[28][29]

Protocol: Western Blot-based CETSA for S-10 Target Validation

This protocol is used to validate if S-10 binds to a specific, hypothesized protein target for which a reliable antibody is available.

Methodology:

-

Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with a high concentration of S-10 (e.g., 10-20x the cellular IC50) and another set with vehicle control for 1-2 hours.[30]

-

Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

-

Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

Lysis and Clarification: Lyse the cells by repeated freeze-thaw cycles. Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/denatured proteins.

-

Sample Preparation & Western Blot: Carefully collect the supernatant (containing the soluble, non-denatured proteins). Quantify the protein concentration, prepare samples for SDS-PAGE, and perform a Western Blot using a specific antibody against the hypothesized target protein.

-

Analysis: In the vehicle-treated samples, the band for the target protein will disappear or weaken as the temperature increases. In the S-10 treated samples, if S-10 binds and stabilizes the target, the protein will remain soluble at higher temperatures, resulting in a visible band at temperatures where it was absent in the control. This "thermal shift" is direct evidence of target engagement.[28]

Data Analysis & Interpretation

Calculating IC50 Values

Using the data from the MTT assay, calculate the percentage of cell viability for each S-10 concentration relative to the vehicle control. Plot the % viability against the log of the S-10 concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.

Data Presentation and Interpretation

Summarize the quantitative data from all assays in a structured table. This allows for easy comparison of S-10's effects across different cell lines and against a known drug.

Table 1: Example Cytotoxicity Profile of S-10

| Cell Line | Compound | IC50 (µM) from MTT Assay (48h) | Max LDH Release (% of Control) | Apoptotic Cells (%) at IC50 (Annexin V+) |

| A549 (Lung Cancer) | S-10 | 5.2 | 15% | 65% |

| Doxorubicin | 0.8 | 22% | 78% | |

| MCF-7 (Breast Cancer) | S-10 | 8.9 | 12% | 58% |

| Doxorubicin | 1.1 | 18% | 72% | |

| HEK293 (Normal Kidney) | S-10 | 45.7 | 18% | 35% |

| Doxorubicin | 9.5 | 45% | 55% |

Interpretation: The example data suggests S-10 is a potent cytotoxic agent that primarily induces apoptosis (high Annexin V+, low LDH release). It also shows selectivity for cancer cells over the non-cancerous HEK293 line (IC50 is ~5-9x higher in HEK293).

Conclusion

The comprehensive in vitro testing of the novel alkylating agent S-10 requires a multi-faceted and rigorous approach. By integrating assays that measure cell viability, membrane integrity, and specific apoptotic pathways, researchers can build a detailed pharmacological profile of the compound. This application note provides the foundational protocols and strategic insights necessary to quantify the cytotoxic potency of S-10 and elucidate its mechanism of action, thereby enabling informed decisions for its continued development as a potential therapeutic agent.

References

-

Wikipedia. Cellular thermal shift assay. [Link]

-

PMC. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

-

ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

-

Creative Bioarray. Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. [Link]

-

Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

-

MDPI. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. [Link]

-

NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

-

ResearchTweet. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

Boster Bio. Annexin V PI Staining Guide for Apoptosis Detection. [Link]

-

Biologi. Standart Operating Procedure Apoptosis assay with Annexin V - PI. [Link]

-

Fepare. How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained. [Link]

-

CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

CABI Digital Library. MTT assay to evaluate the cytotoxic potential of a drug. [Link]

-

PubMed. Optimization of a fluorogenic assay to determine caspase 3/7 activity in meat extracts. [Link]

-

Tiaris Biosciences. LDH Cytotoxicity Assay Kit. [Link]

-

Dojindo. Cytotoxicity LDH Assay Kit-WST. [Link]

-

PMC. DNA Damage Induced by Alkylating Agents and Repair Pathways. [Link]

-

Assay Genie. Technical Manual Caspase 3/7 Activity Assay Kit. [Link]

-

PMC. Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities. [Link]

-

Nature. Balancing repair and tolerance of DNA damage caused by alkylating agents. [Link]

-

Lecturio. Reviewing the Pharmacology of Alkylating Agents. [Link]

-

PubMed. In vitro cytotoxicity of GC sequence directed alkylating agents related to distamycin. [Link]

-

MDPI. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. [Link]

-

University of Waterloo. Alkylating Agents. [Link]

-

PNAS. Role of DNA mismatch repair and p53 in signaling induction of apoptosis by alkylating agents. [Link]

-

Wikipedia. Alkylating antineoplastic agent. [Link]

-

Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]

-

EBSCO. Alkylating agents in chemotherapy. [Link]

-

Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

-

MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

-

PMC. Highlight report: Cell type selection for toxicity testing. [Link]

-

ResearchGate. What cell line should I choose for citotoxicity assays?. [Link]

-

NCBI Bookshelf. Alkylating Agents - Holland-Frei Cancer Medicine. [Link]

-

Oncohema Key. Alkylating Agents. [Link]

-

ResearchGate. (PDF) Alkylating Agents. [Link]

Sources

- 1. int.livhospital.com [int.livhospital.com]

- 2. Alkylating agents in chemotherapy | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]

- 3. researchgate.net [researchgate.net]

- 4. nursingcecentral.com [nursingcecentral.com]

- 5. CHY 360 Cancer Chemotherapy [staff.ncl.ac.uk]

- 6. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]

- 8. Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Balancing repair and tolerance of DNA damage caused by alkylating agents [dspace.mit.edu]

- 10. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 11. kosheeka.com [kosheeka.com]

- 12. bosterbio.com [bosterbio.com]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. In vitro cytotoxicity of GC sequence directed alkylating agents related to distamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchtweet.com [researchtweet.com]

- 17. clyte.tech [clyte.tech]

- 18. tiarisbiosciences.com [tiarisbiosciences.com]

- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 22. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 23. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 24. biologi.ub.ac.id [biologi.ub.ac.id]

- 25. Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications [absin.net]

- 26. Caspase-Glo® 3/7 Assay Protocol [france.promega.com]

- 27. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]

- 28. pelagobio.com [pelagobio.com]

- 29. mdpi.com [mdpi.com]

- 30. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Note: High-Performance Dissolution & Handling of Ethylene bis(iodoacetate)

Abstract & Scope

Ethylene bis(iodoacetate) (CAS: 5451-51-4), often referred to as S-10 , is a homobifunctional alkylating agent used to crosslink sulfhydryl groups (cysteines) in proteins and investigate nucleophilic sites in biological systems.[1] Unlike its amide counterpart (N,N'-ethylenebis(iodoacetamide)), this compound contains ester linkages , rendering it significantly more susceptible to hydrolysis in aqueous environments.

This Application Note provides a rigorous protocol for the dissolution, storage, and handling of ethylene bis(iodoacetate). It addresses the compound’s dual sensitivity to hydrolysis (moisture) and photolysis (light), ensuring researchers achieve consistent crosslinking efficiency without introducing experimental artifacts caused by degradation products (free iodine or hydrolyzed acid).

Physicochemical Profile & Solubility Logic

To design a robust protocol, one must understand the molecular behavior of the reagent.

-

Chemical Structure:

-

Hydrophobicity: The ethylene glycol backbone and terminal iodine atoms create a non-polar character, making the compound sparingly soluble in water.

-

Reactivity: The iodine is a good leaving group for Nucleophilic Substitution (

) by thiols.[2][3] However, the ester bond is prone to hydrolysis, breaking the crosslinker into iodoacetic acid and ethylene glycol, effectively nullifying its crosslinking capability.

Solvent Compatibility Matrix

| Solvent Class | Recommended Solvent | Rating | Mechanistic Notes |

| Polar Aprotic | Anhydrous DMSO | Excellent | High dielectric constant solubilizes the reagent; lack of protons prevents immediate solvolysis. Must be anhydrous. |

| Polar Aprotic | Anhydrous DMF | Excellent | Alternative to DMSO if downstream applications are DMSO-sensitive. |

| Polar Protic | Ethanol / Methanol | Caution | Soluble, but risk of transesterification over time. Not recommended for storage. |

| Aqueous | Water / PBS / Tris | Poor | Do not use for stock. Causes precipitation and rapid hydrolysis of ester bonds. |

Critical Stability Factors (The "Why" Behind the Protocol)

A. Hydrolysis (The Invisible Failure)

In aqueous buffers (pH > 7.0), the ester linkages hydrolyze. If you dissolve ethylene bis(iodoacetate) directly in buffer, you are likely adding a mixture of mono-functional iodoacetate and ethylene glycol, leading to "capping" of cysteines rather than crosslinking.

-

Rule: Stock solutions must be non-aqueous. Contact with water should only occur seconds before the reaction.

B. Photolysis (The Yellow Warning)

Iodo-compounds are light-sensitive. Photolysis releases free radical iodine (

-

Indicator: A solution turning yellow/brown indicates free iodine release.

-

Consequence: Free iodine is a strong oxidizing agent and will oxidize thiols to disulfides (cystine) rather than alkylating them, creating false structural data.

Visualized Workflows

Figure 1: Decision Logic for Solvent Selection

Caption: Solvent selection logic emphasizing the necessity of polar aprotic solvents for stock preparation to prevent degradation.

Figure 2: Preparation & Reaction Protocol

Caption: Step-by-step workflow from weighing to reaction. Note the inspection step for color changes indicating iodine release.

Detailed Experimental Protocol

Materials Required[2][3][4][5][6]

-

Reagent: Ethylene bis(iodoacetate) (Store at -20°C, desiccated, dark).

-

Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF, ≥99.9%, packaged under nitrogen/argon.

-

Reaction Buffer: PBS or HEPES (pH 7.0–8.0). Avoid Tris if high precision is required, though generally acceptable for alkylation.

-

Equipment: Amber microcentrifuge tubes (to block light).

Protocol Steps

Step 1: Stock Solution Preparation (10 mM - 50 mM)

-

Equilibrate the reagent vial to room temperature before opening to prevent condensation (water) from entering the hygroscopic powder.

-

Weigh the required amount of Ethylene bis(iodoacetate) in a low-light environment.

-

Add Anhydrous DMSO to achieve a concentration of 10–50 mM.

-

Calculation: MW ≈ 397.93 g/mol . To make 1 mL of 50 mM stock, dissolve ~19.9 mg in 1 mL DMSO.

-

-

Vortex briefly until fully dissolved. The solution should be clear and colorless .

-

Self-Validation: If the solution is yellow, the reagent has degraded. Discard.

-

Step 2: Working Solution & Reaction

-

Prepare your protein sample in the Reaction Buffer (pH 7.2–8.0).

-

Note: Ensure the protein buffer does not contain reducing agents (DTT, 2-ME) unless you intend to reduce disulfides first. If reducing agents are present, they will scavenge the iodoacetate.

-

-

Immediately before use, dilute the DMSO stock into the protein solution.

-

Target: Final reagent concentration is typically 2–10 fold molar excess over protein thiols.

-

Solvent Limit: Keep final DMSO concentration < 5% (v/v) to prevent protein denaturation.

-

-

Incubate in the dark at Room Temperature for 30–60 minutes.

-

Why Dark? To prevent iodine radical formation.

-

Why 30-60 min?

reactions with iodoacetyls are slower than maleimides but very specific.

-

Step 3: Quenching

-

Stop the reaction by adding excess thiol (e.g., 10 mM DTT or β-Mercaptoethanol) or by rapid buffer exchange (desalting column).

-

Proceed to downstream analysis (SDS-PAGE, Mass Spec, etc.).

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Stock solution is yellow/brown | Free Iodine ( | Discard immediately. Purchase fresh reagent or recrystallize. Store stocks in amber tubes. |

| Precipitation upon dilution | Stock concentration too high or aqueous buffer is too cold. | Lower the stock concentration (e.g., from 50 mM to 10 mM). Ensure buffer is at RT. |

| Low Crosslinking Efficiency | Hydrolysis of ester bond; "Old" stock used. | Always prepare fresh stock. Do not use aqueous stocks stored >1 hour. Check pH (optimal 7.2–8.0). |

| Protein Precipitation | DMSO concentration > 10% or over-modification of surface residues. | Keep DMSO < 5%. Reduce reagent molar excess. |

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.[4][5]

- Authority: The definitive text on bioconjugation chemistry, detailing the reactivity of haloacetyls and the stability of ester vs. amide linkages.

-

National Center for Biotechnology Information (NCBI).

- Authority: Verification of chemical structure and physical properties.

-

Thermo Fisher Scientific. (n.d.). Chemistry of Crosslinking.

- Authority: Technical overview of crosslinker solubility and handling (referencing SBAP/SIA homologs).

Sources

Technical Support Center: Minimizing Light Sensitivity of Iodoacetate Esters

Ticket Category: Chemical Stability & Handling Subject: Prevention of Photolytic Degradation in Iodoacetate Reagents Status: Active Guide Maintained By: Senior Application Science Team

Welcome & Core Mechanism

Welcome to the Technical Support Center. You are likely here because your iodoacetate ester (e.g., Ethyl Iodoacetate) or amide (Iodoacetamide) has turned yellow, or your alkylation efficiency in proteomics assays has dropped.

The Root Cause: The Carbon-Iodine Bond

The instability of iodoacetate esters is not a defect; it is a fundamental property of the Carbon-Iodine (C-I) bond.

-

Bond Energy: The C-I bond dissociation energy is relatively low (~50–60 kcal/mol).

-

The Trigger: Photons in the UV and lower visible spectrum (blue/violet) possess enough energy to homolytically cleave this bond.

-

The Cascade:

-

Initiation: Light strikes the molecule (

), generating a reactive alkyl radical ( -

Propagation/Termination: Iodine radicals recombine to form molecular iodine (

). -

Visual Indicator:

is responsible for the yellow-to-brown discoloration.

-

Why this matters:

-

In Synthesis: Free radicals initiate unwanted side polymerizations or substitutions.

-

In Proteomics:

can iodinate Tyrosine and Histidine residues, creating artifacts that confuse Mass Spectrometry data, while the loss of reagent leads to incomplete Cysteine alkylation.

Storage & Preparation (The "Before" Phase)

Issue: "My reagent arrived white but turned yellow after a week on the bench."

Standard Operating Procedure (SOP-01): Storage

| Parameter | Specification | Reason |

| Temperature | -20°C (Preferred) or 4°C | Slows thermal decomposition, which often accelerates photolysis. |

| Light | Strict Darkness | Prevents photon absorption. Use amber vials or wrap clear vials in aluminum foil. |

| Atmosphere | Desiccated / Inert Gas (Ar/N2) | Moisture promotes hydrolysis; Oxygen can react with radical intermediates. |

| Container | Amber Glass | Blocks UV/Blue wavelengths. |

Visualizing the Degradation Pathway

The following diagram illustrates why your reagent degrades and changes color.

Figure 1: The photochemical degradation pathway of iodoacetate esters leading to iodine liberation.

Experimental Handling (The "During" Phase)

Issue: "How do I handle the reagent during the experiment to ensure consistency?"

SOP-02: Handling During Alkylation/Synthesis

Step 1: The "Fresh Prep" Rule

Never store stock solutions of iodoacetate esters.

-